7-Azabicyclo[2.2.1]heptane
Overview
Description
7-Azabicyclo[2.2.1]heptane, also known as 7-azanorbornane, is a bridged heterocyclic compound. It is a nitrogen analog of bicyclo[2.2.1]heptane and is characterized by its unique bicyclic structure. This compound has garnered significant interest due to its presence in various biologically active molecules, including epibatidine, an alkaloid isolated from the skin of the tropical poison frog Epipedobates tricolor .
Mechanism of Action
Target of Action
7-Azabicyclo[2.2.1]heptane is a unique compound that has been utilized in the synthesis of highly fluorescent sulforhodamine dyes . The primary targets of this compound are the electron-donating auxochrome groups in these dyes .
Mode of Action
The compound interacts with its targets by donating electrons, which enhances the fluorescent properties of the dyes . This interaction results in higher fluorescent quantum yields and emission efficiencies .
Biochemical Pathways
The compound is involved in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, and the products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Pharmacokinetics
The pharmacokinetic properties of 7-Azabicyclo[22The compound’s synthesis involves a five-step process, which may impact its bioavailability .
Result of Action
The action of this compound results in the creation of highly fluorescent dyes with remarkable emission efficiency and photostability . These dyes have higher fluorescent quantum yields and their emission efficiencies are invariant in the 20–> 60 degrees C temperature range .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the cyclization of certain derivatives of the compound to form 1 was found to be stringent, with considerable elimination occurring in 70% aqueous ethanol or even in 80% aqueous ethanol at lower than room temperature .
Biochemical Analysis
Biochemical Properties
7-Azabicyclo[2.2.1]heptane plays a crucial role in biochemical reactions, particularly in its interactions with acetylcholine nicotinic receptors. It acts as an agonist, binding to these receptors and mimicking the action of acetylcholine . This interaction is significant in the context of neurotransmission, where this compound can influence synaptic signaling. Additionally, it has been shown to interact with various enzymes and proteins, modulating their activity and affecting biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by binding to nicotinic acetylcholine receptors, leading to changes in intracellular calcium levels and subsequent activation of downstream signaling cascades . This compound also affects gene expression, altering the transcription of genes involved in neurotransmission and cellular metabolism . Furthermore, this compound has been observed to impact cellular metabolism by modulating enzyme activities and metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the acetylcholine binding site on nicotinic receptors, stabilizing the receptor in an active conformation . This binding leads to the opening of ion channels and the influx of calcium ions, triggering a cascade of intracellular events . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under certain conditions, such as exposure to high temperatures or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of receptor activation and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it acts as a potent agonist of nicotinic receptors, enhancing neurotransmission and cognitive function . At higher doses, it can exhibit toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a minimal effective dose is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall bioavailability and activity of the compound, influencing its pharmacokinetic properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as nicotinic receptors in neuronal cells . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the plasma membrane, where it interacts with nicotinic receptors . Additionally, it can be found in intracellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence other biochemical processes . Targeting signals and post-translational modifications play a role in directing the compound to specific subcellular locations .
Preparation Methods
The synthesis of 7-azabicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles . This reaction forms the bicyclic structure, which can then be further modified to yield this compound. Another approach involves the Curtius reaction, followed by stereoselective bromination and intramolecular cyclization . Industrial production methods often utilize high-pressure synthesis and catalytic processes to improve yield and purity .
Chemical Reactions Analysis
7-Azabicyclo[2.2.1]heptane undergoes various chemical reactions, including electrophilic chalcogenation (sulfenylation and selenenylation), which proceeds trans-stereospecifically . It can also participate in substitution reactions, where common reagents include halogens and organometallic compounds . Major products formed from these reactions include 1,2-addition products and various substituted derivatives .
Scientific Research Applications
7-Azabicyclo[2.2.1]heptane has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex molecules, including epibatidine analogues . In biology and medicine, it is used to study the binding properties of nicotinic acetylcholine receptors, making it valuable in the development of treatments for central nervous system disorders such as Alzheimer’s and Parkinson’s diseases . Additionally, it is employed in the design of fluorescent dyes for imaging applications .
Comparison with Similar Compounds
7-Azabicyclo[2.2.1]heptane is unique due to its bicyclic structure and nitrogen atom, which confer distinct chemical and biological properties. Similar compounds include 2-azabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane, which also feature bridged nitrogen-containing rings . this compound is particularly notable for its high affinity for nicotinic acetylcholine receptors and its use in the synthesis of potent bioactive molecules .
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5(1)7-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZSSCZJMVIOCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182188 | |
Record name | 7-Azanorbornane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279-40-3 | |
Record name | 7-Azanorbornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000279403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Azanorbornane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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